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Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperazine

cat. No.: B1269321

An In-depth Technical Guide to 1-[(2-bromophenyl)methyl]piperazine: Synthesis, Properties,
and Biological Context

Introduction

1-[(2-bromophenyl)methyl]piperazine is a heterocyclic organic compound featuring a piperazine
ring N-substituted with a 2-bromobenzyl group. While this specific molecule is not extensively
characterized in publicly available literature, its structural motifs—the benzylpiperazine core
and the bromophenyl group—are prevalent in a wide range of pharmacologically active
compounds. Piperazine derivatives are known to exhibit diverse biological activities, including
but not limited to anticancer, antipsychotic, antidepressant, and antiviral effects.[1][2][3][4] This
guide provides a comprehensive overview of the synthesis, chemical properties, and potential
biological significance of 1-[(2-bromophenyl)methyl]piperazine, aimed at researchers and
professionals in drug development. The information is compiled from established synthetic
methodologies for related compounds and the known activities of structurally similar molecules.

Chemical Structure and Physicochemical Properties

The core structure of 1-[(2-bromophenyl)methyl]piperazine consists of a piperazine ring
attached via a methylene bridge to the ortho position of a brominated benzene ring.
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Property Value Reference
Molecular Formula C11H15BrN2
Molecular Weight 255.16 g/mol

, C1CN(CCN1)CCc2=Cc=CcC=C
Canonical SMILES

2Br
FDLGNLPIIXQOQY-
InChi Key UHFFFAOYSi-NQ
CAS Number Not available
Predicted logP 26-31
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 2

Note: Some properties are calculated based on the chemical structure as specific experimental
data for this compound is not widely available.

Synthesis of 1-[(2-bromophenyl)methyl]piperazine

The synthesis of 1-[(2-bromophenyl)methyl]piperazine can be achieved via the nucleophilic
substitution of 2-bromobenzyl bromide with piperazine. This is a standard method for the N-
alkylation of piperazines.[5] The synthesis is a two-step process starting from 2-bromotoluene.

Synthesis Workflow
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Step 1: Precursor Synthesis

2-Bromotoluene

Bromination (NBS or Br2, light)

Step 2: N-Alkylation

[Z-Bromobenzyl_bromide] Piperazine

Nucleophilic Substitution

P 1-[(2-bromophenyl)methyl]piperazine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-[(2-bromophenyl)methyl]piperazine.

Experimental Protocols

Step 1: Synthesis of 2-Bromobenzyl Bromide from 2-Bromotoluene
This protocol is adapted from a standard procedure for the benzylic bromination of toluenes.[6]
e Materials:

o 2-bromotoluene

o

N-Bromosuccinimide (NBS) or liquid bromine (Br2)

[¢]

Benzoyl peroxide (initiator)

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

[¢]

[e]

500-watt photolamp (if using Br2)
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e Procedure:

o Dissolve 2-bromotoluene (1 equivalent) in dry carbon tetrachloride in a round-bottom flask
equipped with a reflux condenser.

o Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to
the mixture.

o Heat the mixture to reflux and irradiate with a 500-watt lamp. The reaction progress can be
monitored by observing the consumption of the dense NBS at the bottom of the flask.

o After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
o Filter off the succinimide byproduct.

o Wash the filtrate with water and then with a saturated sodium bicarbonate solution to
remove any remaining acidic byproducts.

o Dry the organic layer over anhydrous magnesium sulfate.

o Evaporate the solvent under reduced pressure to yield crude 2-bromobenzyl bromide,
which can be purified by vacuum distillation.[6]

Step 2: Synthesis of 1-[(2-bromophenyl)methyl]piperazine

This protocol is a general method for the mono-N-alkylation of piperazine.[5] Using an excess
of piperazine is crucial to minimize the formation of the 1,4-disubstituted byproduct.

e Materials:
o 2-bromobenzyl bromide (from Step 1)
o Piperazine (anhydrous)
o A suitable solvent such as ethanol or acetonitrile

o Abase such as potassium carbonate (K2CO3) or triethylamine (TEA) to scavenge the HBr
byproduct.
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e Procedure:

o In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in
ethanol.

o Add potassium carbonate (2-3 equivalents) to the solution.

o Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in ethanol to the piperazine
mixture at room temperature with vigorous stirring.

o Continue stirring the reaction mixture at room temperature or gentle heat (40-50 °C) for
several hours until the starting material is consumed (monitor by TLC).

o Once the reaction is complete, filter off the inorganic salts.
o Evaporate the solvent from the filtrate under reduced pressure.
o Dissolve the residue in water and make the solution alkaline with NaOH.

o Extract the aqueous layer multiple times with a suitable organic solvent like
dichloromethane or ethyl acetate.

o Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

o The resulting crude product can be purified by column chromatography on silica gel to
isolate 1-[(2-bromophenyl)methyl]piperazine.

Biological and Pharmacological Context

While there is no specific pharmacological data available for 1-[(2-
bromophenyl)methyl]piperazine, the benzylpiperazine scaffold is a well-established
pharmacophore in medicinal chemistry.[3] Derivatives have been developed for a wide range of
biological targets.

Anticancer Potential

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30151922/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Benzylpiperazine derivatives have been designed as inhibitors of anti-apoptotic proteins like
Mcl-1, which are key targets in cancer therapy.[7] A study on a series of benzylpiperazine
compounds revealed several potent and selective Mcl-1 binders.[7] Although the exact
compound of interest was not in this study, the findings suggest that the 1-[(2-
bromophenyl)methyl]piperazine core could serve as a starting point for designing similar
inhibitors.

Table of Mcl-1 Binding Affinities for Structurally Related Benzylpiperazine Derivatives

Modifications on . o
Compound ID . Ki (uM) for Mcl-1 Selectivity
Benzyl Ring

Highly selective for

Compound A 4-chloro, 3-nitro 0.18

Mcl-1
Compound B 3,4-dichloro 0.45 Selective for Mcl-1
Compound C 4-trifluoromethyl 1.2 Selective for Mcl-1

Data extracted from a
study on novel Mcl-1
inhibitors and is
intended to provide a

contextual framework.

[7]

Central Nervous System (CNS) Activity

The piperazine ring is a common feature in many CNS-active drugs.[3] The related compound,
1-(2-bromophenyl)piperazine, is a known intermediate in the synthesis of 5-HT1A serotonin
receptor antagonists.[8] Phenylpiperazines are also integral to the structure of antipsychotic
drugs like clozapine and antidepressant drugs like vortioxetine.[3] This suggests that 1-[(2-
bromophenyl)methyl]piperazine could be investigated for its potential modulation of various
neurotransmitter systems.

Experimental and Analytical Workflow
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For a novel compound like 1-[(2-bromophenyl)methyl]piperazine, a standard workflow would be
followed to characterize its structure and evaluate its biological activity.

Biological Evaluation

Mel-1, 5-HT receptors) BB Cell-based Assays (e.q., Cytotoxicity, Apoplosis)

Click to download full resolution via product page

Caption: General workflow for the synthesis and evaluation of a novel compound.

Conclusion

1-[(2-bromophenyl)methyl]piperazine is a compound with a structure that suggests potential for
biological activity, particularly in the areas of oncology and neuropharmacology. While direct
experimental data on this molecule is lacking, this guide provides a solid foundation for its
synthesis and suggests avenues for its biological evaluation based on the activities of
structurally related compounds. The detailed protocols for synthesis and the contextual data on
related molecules offer a valuable resource for researchers interested in exploring the
therapeutic potential of novel benzylpiperazine derivatives. Future work should focus on the
synthesis, purification, and systematic screening of this compound against various biological
targets to elucidate its specific pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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